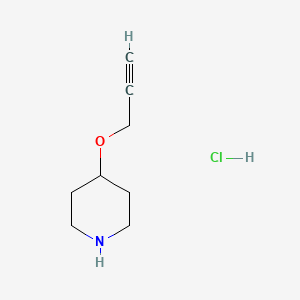

4-(prop-2-yn-1-yloxy)piperidine hydrochloride

説明

4-(Prop-2-yn-1-yloxy)piperidine hydrochloride is a piperidine derivative characterized by a propargyloxy group (-O-CH₂-C≡CH) attached to the 4-position of the piperidine ring, with a hydrochloride counterion. This compound has been synthesized as an intermediate for hypoxia-sensitive probes, notably in the development of the pimonidazole-alkyne (Pimo-yne) conjugate for tumor imaging . Its synthesis involves reacting tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with hydrochloric acid to yield the hydrochloride salt . The propargyloxy group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for bioorthogonal labeling in biological imaging .

特性

IUPAC Name |

4-prop-2-ynoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h1,8-9H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVLQRJNIQRPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185100-09-7 | |

| Record name | 4-(prop-2-yn-1-yloxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution of Piperidine Derivatives with Propargyl Bromide

The most common and straightforward approach to synthesize 4-(prop-2-yn-1-yloxy)piperidine hydrochloride involves the nucleophilic substitution of a hydroxy or piperidine precursor with propargyl bromide under basic conditions.

Reaction Scheme :

Piperidine derivative (bearing a hydroxyl group) + propargyl bromide → 4-(prop-2-yn-1-yloxy)piperidine

Followed by conversion to hydrochloride salt.-

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group, enhancing nucleophilicity.

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) are commonly used.

- Temperature: Room temperature to mild heating, often overnight stirring.

Mechanism :

The deprotonated hydroxyl group attacks the electrophilic carbon of propargyl bromide, displacing bromide and forming the ether linkage.Post-reaction Processing :

The crude product is often purified by extraction and chromatography. The free base is then converted into the hydrochloride salt by treatment with HCl in an appropriate solvent.

This method is supported by the synthesis of related compounds where propargylation of piperidine derivatives is a key step.

Protection/Deprotection Strategy via Carbamate Intermediates

An alternative approach involves the temporary protection of the piperidine nitrogen to prevent side reactions during propargylation.

Example :

- Synthesis of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate as an intermediate.

- The nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

- Propargylation is performed on the hydroxyl group.

- Subsequent removal of the Boc group under acidic conditions yields 4-(prop-2-yn-1-yloxy)piperidine, which is then converted to the hydrochloride salt.

-

- Prevents alkylation or side reactions at the nitrogen.

- Enables selective functionalization.

Typical Deprotection Conditions :

- Acidic treatment with HCl in ethanol or other solvents to remove Boc and form the hydrochloride salt.

One-Pot Functionalization and Hydrogenation Approaches

Recent advances in piperidine derivative synthesis include one-pot methods combining multiple steps such as coupling and hydrogenation.

-

- Palladium and rhodium catalysts have been employed for selective hydrogenation and functionalization of piperidine derivatives.

- Triethylamine can be used instead of hydrochloric acid to maintain hydroxyl groups during hydrogenation.

-

- Acidic conditions may limit substrate scope.

- Hydrodefluorination and other side reactions may occur depending on substituents.

Palladium-Catalyzed Methods for Piperidine Hydrochloride Formation

A patented method describes the synthesis of piperidine hydrochloride derivatives via palladium-catalyzed reactions involving N-cyanoethyl piperidines and benzene glycinol.

-

- Reaction of N-cyanoethyl piperidine with D-benzene glycinol in the presence of palladium chloride catalyst in chlorobenzene solvent.

- The reaction proceeds with decomposition of N-cyanoethyl piperidine and formation of hexahydropyridine hydrochloride.

- The method is a one-step process, simple and easy to operate, yielding crystalline hydrochloride salts.

-

- Reported yield around 30%.

- Product characterized by X-ray diffraction and melting point analysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Nucleophilic substitution with propargyl bromide | Piperidine derivative, propargyl bromide, NaH/K2CO3 | RT to mild heat, aprotic solvent | Simple, direct | Requires base handling, possible side reactions | Moderate to high |

| Protection/deprotection via Boc carbamate | Boc-piperidine, propargyl bromide, acid for deprotection | Room temp for alkylation, acid for Boc removal | Selective functionalization | Additional steps | Moderate |

| One-pot coupling and hydrogenation | Pd or Rh catalyst, coupling partners, hydrogen | Mild hydrogenation conditions | High selectivity, broad substrate scope | Sensitive to acid/base, substrate limitations | High |

| Palladium-catalyzed N-cyanoethyl piperidine route | N-cyanoethyl piperidine, benzene glycinol, PdCl2 | Chlorobenzene, 60°C, one step | Simple, single step | Moderate yield, requires Pd catalyst | ~30% |

Research Findings and Analytical Data

NMR Characterization :

1H NMR spectra confirm the presence of the propargyloxy group with characteristic signals around δ 4.5–5.0 ppm (O–CH2–C≡C) and alkyne proton at δ ~2.5 ppm. Piperidine ring protons appear in the δ 1.5–3.5 ppm range.Purification :

Flash silica-gel chromatography with solvent systems such as methanol/ethyl acetate mixtures effectively purifies the hydrochloride salt.Crystallinity and Stability :

Hydrochloride salts exhibit good crystallinity and stability, confirmed by melting point (e.g., 245–248 °C in palladium-catalyzed method).Reaction Yields : Yields vary depending on method and scale, from moderate (25–30%) in palladium-catalyzed one-step syntheses to higher yields (up to 90% in nucleophilic substitution with optimized conditions).

化学反応の分析

Types of Reactions: 4-(prop-2-yn-1-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other metal catalysts.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions include oxidized piperidine derivatives, reduced piperidine derivatives, and various substituted piperidine compounds .

科学的研究の応用

4-(prop-2-yn-1-yloxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a tool for probing enzyme activities.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

作用機序

The mechanism of action of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting biological processes such as signal transduction, metabolism, and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Piperidine Hydrochlorides with Aromatic Substituents

Key Differences :

- The propargyloxy group in 4-(prop-2-yn-1-yloxy)piperidine hydrochloride enables click chemistry applications, whereas diphenylmethoxy or bulky aryloxy groups in analogs like those above are typically inert in such reactions.

- Regulatory profiles vary; 4-(diphenylmethoxy)piperidine hydrochloride is listed in the IECSC (China’s Existing Chemical Substance Inventory), while the target compound’s regulatory status is less documented .

Piperidine Derivatives with Propargyl Groups

Key Differences :

- The target compound’s ether linkage (-O-CH₂-C≡CH) offers stability under physiological conditions compared to carboxamide-linked propargyl derivatives, which may hydrolyze .

- The phenyl-substituted analog ([4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride) exhibits lower water solubility due to its aromatic moiety, whereas the piperidine-based target compound has better solubility in polar solvents .

Pharmacologically Active Piperidine Hydrochlorides

Key Differences :

Other Structural Analogs

Key Differences :

- 4-Aminopiperidine dihydrochloride’s amine group allows nucleophilic reactions, whereas the propargyloxy group in the target compound supports click chemistry .

Data Table: Key Properties of Selected Compounds

生物活性

4-(Prop-2-yn-1-yloxy)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 175.65 g/mol. It features a piperidine ring substituted with a prop-2-yn-1-yloxy group, which contributes to its unique biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its ability to interact with various biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological pathways. It can act as both an inhibitor and activator of various enzymes, influencing processes such as:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolism : Affecting metabolic processes by interacting with metabolic enzymes.

- Gene Expression : Influencing transcription factors and gene regulation.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

- Antiviral Activity : Investigations into its antiviral properties have shown that derivatives of piperidine compounds can inhibit viral replication. For instance, certain analogs exhibit significant inhibitory effects against viruses like SARS-CoV and MERS-CoV, with IC50 values indicating effective antiviral action .

- Neurotransmitter Interaction : Initial research suggests that this compound may interact with neurotransmitter receptors, potentially leading to therapeutic effects similar to other piperidine derivatives.

- Chemical Reactivity : The unique propynyloxy functional group allows for diverse chemical reactions, including oxidation and nucleophilic substitution, which can be exploited to create derivatives with enhanced biological activities.

Comparative Analysis

To understand the distinctiveness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Ether linkage | Potentially different solubility profiles |

| 4-(But-3-en-1-yloxy)piperidine hydrochloride | Alkene instead of alkyne | May exhibit different reactivity |

| 4-Methylpiperidine | Substituted piperidine without alkyne | Lacks unsaturation; different properties |

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds.

Study on Antiviral Properties

A study published in MDPI evaluated the antiviral activity of various piperidine derivatives, including this compound. The findings indicated that certain derivatives inhibited viral replication by more than 50% at specific concentrations, demonstrating their potential as therapeutic agents against viral infections .

Neurotransmitter Receptor Binding Assays

Research focusing on the interactions of this compound with neurotransmitter receptors revealed promising results. Binding assays indicated that it could modulate receptor activity, suggesting applications in treating neurological disorders.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-(prop-2-yn-1-yloxy)piperidine hydrochloride?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or etherification reactions. For example, analogous compounds like 4-[(2-methyl-2-propenyl)oxy]piperidine hydrochloride are synthesized using piperidine and a substituted alkyl halide (e.g., 2-methyl-2-propenyl chloride) in dichloromethane with triethylamine as a base . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.

- Purification : Crystallization or column chromatography for high purity (>95%).

Table 1: Reaction Optimization Parameters

| Parameter | Example Values | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM, THF, Acetonitrile | DCM improves reactivity |

| Base | Triethylamine, K₂CO₃ | Et₃N reduces byproduct formation |

| Reaction Time | 6–24 hours | Longer durations increase yield |

Q. What safety protocols are recommended for handling this compound?

Piperidine derivatives often require strict safety measures due to potential irritancy and toxicity:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from moisture .

- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives?

Discrepancies in biological data (e.g., receptor affinity or enzyme inhibition) may arise from structural variations or assay conditions. Methodological strategies include:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, ethoxy vs. propargyloxy groups alter solubility and target interactions .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability in compound purity .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., pH, temperature) .

Q. What advanced techniques validate the structural integrity of this compound?

Beyond basic NMR and IR spectroscopy:

Q. How can target-specific biological activity be determined for this compound?

Mechanistic studies require:

- Receptor Binding Assays : Radioligand displacement (e.g., for σ receptors or serotonin transporters ).

- Kinetic Studies : Measure IC₅₀ values using dose-response curves. For example, piperidine derivatives show nM affinity for dopamine receptors .

- In Silico Docking : Use software like AutoDock Vina to predict binding modes to targets like monoamine oxidases .

Q. What methodologies address solubility challenges in pharmacological assays?

Propargyloxy groups may reduce aqueous solubility. Solutions include:

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .

- Salt Formation : Hydrochloride salts improve solubility in polar solvents .

- Liposomal Encapsulation : Enhances bioavailability for in vivo studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

Variability may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。